molecular formula C11H15NO B11991763 Benzamide, N-(1-methylpropyl)- CAS No. 879-71-0

Benzamide, N-(1-methylpropyl)-

Cat. No.: B11991763
CAS No.: 879-71-0
M. Wt: 177.24 g/mol
InChI Key: WSCVMXQGRHTYEP-UHFFFAOYSA-N
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Description

N-(sec-butyl)benzamide is an organic compound with the molecular formula C11H15NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzene ring attached to an amide group, with a sec-butyl group substituting one of the hydrogen atoms on the nitrogen atom of the amide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(sec-butyl)benzamide can be synthesized through the direct condensation of benzoic acid and sec-butylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield. One efficient method involves using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as the catalyst .

Industrial Production Methods

In industrial settings, the synthesis of N-(sec-butyl)benzamide may involve the use of high-temperature conditions and continuous flow reactors to optimize production efficiency. The use of recyclable catalysts and green chemistry principles, such as ultrasonic irradiation, can also be applied to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(sec-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The sec-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(sec-butyl)benzamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to other benzamide derivatives. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

879-71-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-butan-2-ylbenzamide

InChI

InChI=1S/C11H15NO/c1-3-9(2)12-11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)

InChI Key

WSCVMXQGRHTYEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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